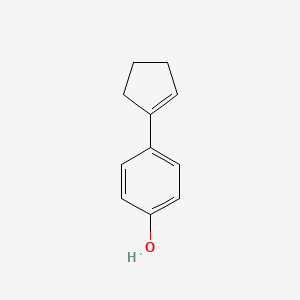

4-(Cyclopent-1-en-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopenten-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,12H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBXNWCQYSYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopent 1 En 1 Yl Phenol

Strategies for Constructing the Phenolic Ring

These methods focus on building the aromatic phenol (B47542) ring from non-aromatic precursors that already contain the necessary carbon framework, including the cyclopentenyl moiety or a precursor to it.

The dienone-phenol rearrangement is a classic acid-catalyzed reaction that transforms cyclohexadienones into highly substituted phenols. slideshare.netslideshare.net This process is driven by the formation of a stable aromatic system. pw.live For the synthesis of 4-(Cyclopent-1-en-1-yl)phenol, a hypothetical precursor would be a 4-(cyclopent-1-en-1-yl)-4-alkyl-cyclohexadienone.

The reaction is typically initiated by treating the dienone with an acid, such as sulfuric acid in acetic anhydride. pw.liveijrar.org The mechanism involves the protonation of the carbonyl oxygen, which generates a carbocation. pw.live This is followed by a rearrangement, typically a wikipedia.orggaylordchemical.com-shift of one of the groups at the C4 position, to form a more stable carbocation intermediate. slideshare.netijrar.org Subsequent deprotonation yields the final substituted phenol product. The migratory aptitude of the groups at the C4 position plays a crucial role in determining the final product structure. wikipedia.org

| Aspect | Description | Key References |

| Reaction Type | Acid-catalyzed intramolecular rearrangement | wikipedia.orgdrugfuture.com |

| Precursor | 4,4-disubstituted cyclohexadienone | slideshare.netwikipedia.org |

| Catalysts | Brønsted acids (e.g., H₂SO₄), Lewis acids | slideshare.netpw.live |

| Driving Force | Formation of a stable aromatic ring | pw.live |

| Key Step | Carbocation rearrangement via a wikipedia.orggaylordchemical.com-shift | slideshare.net |

Beyond the dienone-phenol rearrangement, other methods can be employed to construct the phenolic ring. These strategies often involve the aromatization of a six-membered ring precursor.

One prominent method is the oxidative aromatization of cyclohexenones. gaylordchemical.com This can be achieved using various reagents. For instance, a metal-free approach utilizes dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) to convert cyclohexenones into phenols in high yields. gaylordchemical.com In this process, DMSO acts as both the solvent and the terminal oxidant. gaylordchemical.com Another strategy involves the transition-metal-free aromatization of 2-halocyclohex-2-en-1-ones. acs.org This method uses the addition of a Grignard reagent followed by acid treatment and exposure to a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield meta-substituted phenols. acs.org Additionally, palladium-catalyzed dehydrogenation combined with aromatization can convert cyclohexanols into substituted phenols. acs.org

| Method | Precursor | Key Reagents/Catalysts | Key Features |

| Oxidative Aromatization | Cyclohexenone | DMSO, I₂ | Metal-free, high yields, broad functional group tolerance. gaylordchemical.com |

| Dehydrogenation-Aromatization | Cyclohexanol (B46403) | Palladium catalyst, N-heterocyclic carbene (NHC) ligands | Modular protocol, produces water and hydrogen gas as byproducts. acs.org |

| Transition-Metal-Free Aromatization | 2-Halocyclohex-2-en-1-one | Grignard reagents, DBU | Forms highly substituted phenols. acs.org |

| Cycloaromatization | Propargylic ethers | - | Occurs via electrocyclization followed by a 1,3-proton transfer. nih.gov |

Strategies for Introducing the Cyclopent-1-en-1-yl Moiety

This approach begins with a pre-existing phenol or a derivative and focuses on attaching the five-membered ring substituent.

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. wikipedia.orgorganic-chemistry.org In this context, phenol can be reacted directly with a cyclopentene (B43876) derivative, such as cyclopentene or cyclopentanol (B49286), in the presence of a catalyst. The reaction is an electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a solid acid catalyst such as a modified zeolite. jk-sci.comppor.az

The reaction of phenol with 1-methylcyclopentene (B36725) has been studied using catalysts like KU-23 and aluminum phenolate (B1203915). researchgate.net Optimal conditions, including temperature, reaction time, molar ratios, and catalyst amount, have been investigated to maximize the yield of the desired cycloalkylphenol products. researchgate.netneftemir.ru A key challenge in Friedel-Crafts alkylation of phenol is controlling the regioselectivity, as the hydroxyl group directs incoming electrophiles to both the ortho and para positions. doubtnut.com Furthermore, the initial alkylation product, 4-cyclopentylphenol, would require a subsequent dehydrogenation step to introduce the double bond and form the final this compound.

| Catalyst Type | Example(s) | Typical Conditions | Key References |

| Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | Anhydrous conditions | wikipedia.orgjk-sci.com |

| Solid Acids | Zeolites (e.g., KU-23), Acidic Resins | Elevated temperatures (110-260°C) | ppor.azresearchgate.netneftemir.ru |

| Brønsted Acids | H₂SO₄, H₃PO₄ | Varies with reactants | wikipedia.org |

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling is particularly relevant for synthesizing this compound. wikipedia.org This reaction involves the coupling of an organoboron species with an organohalide or triflate. libretexts.org

A feasible synthetic route would involve the reaction between a phenol derivative, such as 4-bromophenol (B116583) or 4-iodophenol (B32979) (or their corresponding triflates), and cyclopent-1-en-1-ylboronic acid or a boronic ester. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org The catalytic cycle consists of three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the cyclopentenyl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org This method provides excellent control over the position of the new substituent.

| Component | Function/Example | Key References |

| Aryl Partner | 4-Iodophenol, 4-Bromophenol, or Phenol triflate | libretexts.orgwikipedia.org |

| Boron Partner | Cyclopent-1-en-1-ylboronic acid or boronate ester | wikipedia.orglibretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands | libretexts.orgorganic-chemistry.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | organic-chemistry.orgorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, often with water | organic-chemistry.org |

An alternative, multi-step strategy involves the synthesis of a cyclopentenone intermediate which is then converted to the target molecule. The Nazarov cyclization is a prominent method for constructing cyclopentenones. wikipedia.orgnrochemistry.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. organic-chemistry.orgthermofisher.com

To apply this to the synthesis of this compound, one could envision a divinyl ketone precursor bearing a p-hydroxyphenyl group on one of the vinyl moieties. The Nazarov cyclization of this precursor would yield a 4-(4-hydroxyphenyl)cyclopent-2-en-1-one. This intermediate would then require further chemical modification. For example, the ketone functionality could be reduced to an alcohol, followed by dehydration to introduce the double bond in the correct position, or it could undergo a transformation like a Shapiro or Wolff-Kishner reaction to remove the carbonyl group entirely, followed by a separate step to form the endocyclic double bond. Other methods for cyclopentenone synthesis include the Pauson-Khand reaction and ring-closing metathesis. wikipedia.orgorganic-chemistry.org

| Method | Precursor | Key Reagents/Catalysts | Key Features |

| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted acids (e.g., SnCl₄, H₂SO₄) | Forms cyclopentenones via 4π electrocyclization. wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Cobalt or Iridium complexes | Forms bicyclic cyclopentenones. wikipedia.orgorganic-chemistry.org |

| Saegusa–Ito Oxidation | Cyclopentanone | LDA, TMSCl, then Pd(OAc)₂ | Dehydrogenation of a silyl (B83357) enol ether. wikipedia.org |

| Ring-Closing Metathesis | Acyclic diene | Grubbs' or Schrock catalyst | Forms cyclic alkenes. wikipedia.org |

Directed Functionalization and Regioselective Synthesis

The synthesis of this compound hinges on the regioselective introduction of a cyclopentyl moiety onto the phenol ring, followed by the creation of a double bond within the cyclopentyl group. The most common strategy involves the acid-catalyzed alkylation of phenol with a cyclopentyl precursor, such as cyclopentanol or cyclopentene, to form a mixture of ortho- and para-substituted cyclopentylphenols. The subsequent step is the dehydration of the resulting 4-(1-hydroxycyclopentyl)phenol (B12330898) intermediate.

The regioselectivity of the initial Friedel-Crafts alkylation is highly dependent on the choice of catalyst and reaction conditions. Traditional Lewis acids like aluminum chloride (AlCl₃) typically favor the formation of the para-substituted product, 4-cyclopentylphenol, as the major isomer. researchgate.net This preference is attributed to thermodynamic control, where the bulkier para-isomer is sterically favored.

However, specific catalysts can be employed to direct the alkylation towards the ortho position. For instance, the use of montmorillonite (B579905) K10 clay as a catalyst in the reaction of phenol with cyclopentanol has been shown to favor the formation of 2-cyclopentylphenol. researchgate.net This shift in regioselectivity is likely due to the shape-selective nature of the clay catalyst, where the transition state leading to the ortho product is favored within the catalyst's pores.

Following the alkylation step, the synthesis of this compound requires the introduction of a double bond. This is typically achieved through the dehydration of a 4-(1-hydroxycyclopentyl)phenol intermediate, which can be synthesized by the reaction of phenol with cyclopentanone. This intermediate, a tertiary benzylic alcohol, readily undergoes acid-catalyzed dehydration. The mechanism involves the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon on the cyclopentyl ring results in the formation of the desired double bond, yielding this compound.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Route 1: Phenol Alkylation with Cyclopentanol

This route offers a direct approach to forming the C-C bond between the phenol and cyclopentyl rings. The regioselectivity is a key consideration.

| Catalyst | Alkylating Agent | Major Product | Reported Yield of Major Isomer | Reference |

| Aluminum Chloride (AlCl₃) | Cyclopentanol | 4-Cyclopentylphenol | - | researchgate.net |

| Montmorillonite K10 | Cyclopentanol | 2-Cyclopentylphenol | 62% | researchgate.net |

As indicated in the table, the use of AlCl₃ generally leads to the para-isomer, which would be the desired intermediate for the synthesis of this compound. Conversely, montmorillonite K10 favors the ortho-isomer.

Route 2: Phenol Alkylation with Cyclopentene

Using cyclopentene as the alkylating agent in the presence of an acid catalyst is another viable option. This method also typically yields a mixture of ortho- and para-cyclopentylphenols. The para-isomer is generally favored due to steric considerations.

Route 3: Reaction of Phenol with Cyclopentanone followed by Dehydration

This two-step approach first involves the formation of 4-(1-hydroxycyclopentyl)phenol. This intermediate is then subjected to acid-catalyzed dehydration to yield the final product. While this route involves an additional step, it offers a more direct pathway to the precursor of the final product with the cyclopentyl group already attached to the desired para position.

Efficiency and Selectivity Considerations:

Regioselectivity: For the synthesis of this compound, a high selectivity for the para-substituted intermediate is crucial. Therefore, routes employing catalysts like AlCl₃ that favor para-alkylation are generally preferred.

Reaction Conditions: The choice of catalyst influences the reaction conditions. Clay-catalyzed reactions may offer milder conditions compared to those requiring strong Lewis acids like AlCl₃.

Reactivity and Reaction Mechanisms of 4 Cyclopent 1 En 1 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is a primary site of reactivity in 4-(Cyclopent-1-en-1-yl)phenol. Its acidic proton and the nucleophilic oxygen atom are central to reactions such as O-alkylation and O-acylation, which lead to the formation of ether and ester derivatives, respectively.

O-alkylation of phenols, a classic method for forming aryl ethers, typically proceeds via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a strong base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

O-acylation involves the reaction of the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction can be catalyzed by either an acid or a base. Base-catalyzed acylation, often performed under Schotten-Baumann conditions, involves the formation of the highly nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. Acid catalysis, on the other hand, protonates the carbonyl oxygen of the acylating agent, increasing its electrophilicity.

The synthesis of ether derivatives from this compound can be achieved through the Williamson ether synthesis. britannica.com By selecting different alkyl halides, a wide variety of ethers can be prepared. For instance, reaction with methyl iodide would yield 4-(Cyclopent-1-en-1-yl)anisole, while reaction with ethyl bromide would produce 4-ethoxy-1-(cyclopent-1-en-1-yl)benzene.

Ester derivatives are formed through the acylation of the phenolic hydroxyl group. lew.ronih.gov The reaction with acetyl chloride, for example, would produce 4-(Cyclopent-1-en-1-yl)phenyl acetate. The use of different acyl chlorides or acid anhydrides allows for the synthesis of a diverse range of esters with varying properties. lew.ro

| Derivative Type | Reaction Name | Typical Reagents | General Conditions |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I, CH₃CH₂Br), Strong base (e.g., NaOH, NaH) | Formation of phenoxide followed by Sₙ2 attack on the alkyl halide |

| Ester | Schotten-Baumann Reaction | Acyl chloride (e.g., CH₃COCl) or Acid anhydride, Base (e.g., NaOH, pyridine) | Base-catalyzed nucleophilic acyl substitution |

Electrophilic Aromatic Substitution on the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and cyclopentenyl groups.

The hydroxyl group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) positions. This makes these positions more susceptible to attack by electrophiles.

The cyclopentenyl group, being an alkenyl group, is also generally considered to be an activating group and an ortho, para-director, although its activating effect is weaker than that of the hydroxyl group. Since the cyclopentenyl group is already at the para position relative to the hydroxyl group, the directing effects of both groups reinforce each other, strongly favoring substitution at the ortho positions (2 and 6) relative to the hydroxyl group.

Halogenation: Due to the highly activated nature of the phenolic ring, halogenation of this compound is expected to proceed readily, even without a Lewis acid catalyst. wikipedia.org Reaction with bromine in a non-polar solvent would likely yield mono- or di-brominated products at the positions ortho to the hydroxyl group.

Nitration: Nitration can be achieved using dilute nitric acid to introduce a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.com Given the strong activation by the hydroxyl group, the reaction is expected to be facile and yield ortho-nitro derivatives. Using concentrated nitric acid could lead to polynitration.

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. This is typically achieved by reacting the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comwikipedia.org The reaction is reversible. For this compound, sulfonation would be expected to occur at the ortho positions.

Friedel-Crafts Reactions: Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are catalyzed by Lewis acids. wikipedia.orgjk-sci.com However, phenols are often poor substrates for Friedel-Crafts alkylation because the Lewis acid catalyst can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring. jk-sci.com Friedel-Crafts acylation of phenols is more complex as it can result in either C-acylation (on the ring) or O-acylation (on the hydroxyl group). O-acylation is typically faster (kinetic control), while C-acylation, if it occurs, leads to a more stable product (thermodynamic control). The Fries rearrangement can convert the O-acylated product to the C-acylated product under Friedel-Crafts conditions.

| Reaction | Typical Reagents | Electrophile | Expected Product Position (relative to -OH) |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ (often without catalyst) | Br⁺, Cl⁺ | ortho |

| Nitration | Dilute HNO₃ | NO₂⁺ (nitronium ion) | ortho |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ or HSO₃⁺ | ortho |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | R-C=O⁺ (acylium ion) | ortho (C-acylation, subject to competing O-acylation) |

Reactions Involving the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond in the cyclopentene ring is a site of unsaturation and can undergo addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This would convert this compound to 4-Cyclopentylphenol.

Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) via an electrophilic addition mechanism. wikipedia.org This would result in the addition of two halogen atoms across the double bond, leading to a dihalogenated cyclopentane (B165970) ring. wikipedia.org This reaction proceeds through a cyclic halonium ion intermediate. libretexts.org

Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction is a syn-addition, meaning both carbon-oxygen bonds form on the same side of the double bond. libretexts.org

Addition Reactions (e.g., Hydrogenation, Halogenation)

The presence of the carbon-carbon double bond in the cyclopentene ring makes this compound susceptible to addition reactions. These reactions typically target the alkene, but the reaction conditions must be chosen carefully to avoid or control concurrent reactions on the phenol ring.

Hydrogenation: Catalytic hydrogenation is a common method to reduce the alkene moiety. The reaction's outcome is highly dependent on the catalyst, solvent, and reaction conditions such as temperature and pressure.

Selective Alkene Hydrogenation: Under mild conditions, using a catalyst such as Palladium on carbon (Pd/C) at low hydrogen pressure, the double bond of the cyclopentene ring can be selectively reduced without affecting the aromatic phenol ring. This reaction yields 4-cyclopentylphenol.

Arene Hydrogenation: The hydrogenation of the phenol ring to produce cyclohexanols or cyclohexanones is an industrially significant process mdpi.comnih.gov. Using catalysts like rhodium or palladium under more forcing conditions can lead to the reduction of the aromatic ring nih.gov. When applied to this compound, these conditions would likely result in the hydrogenation of both the alkene and the aromatic ring, yielding 4-cyclopentylcyclohexanol. The choice of solvent can also influence selectivity, with polar solvents sometimes favoring the production of cyclohexanol (B46403) and nonpolar solvents favoring complete deoxygenation to cyclohexane (B81311) under specific catalytic systems rsc.org.

Table 1: Predicted Outcomes of Hydrogenation Reactions

| Catalyst | Hydrogen Pressure | Temperature | Expected Major Product |

| 5% Pd/C | 1 atm | Room Temp. | 4-Cyclopentylphenol |

| Rh/C | High | Elevated | 4-Cyclopentylcyclohexanol |

| Pd/Al₂O₃ | 5 bar | Elevated | Mixture including 4-Cyclopentylcyclohexanol and 4-Cyclopentylcyclohexanone |

Halogenation: The alkene moiety readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in an anti-addition product. However, the phenol group is a strongly activating substituent for electrophilic aromatic substitution. Therefore, reaction with halogens can also lead to substitution on the aromatic ring, primarily at the positions ortho to the hydroxyl group. The reaction's selectivity between addition to the alkene and substitution on the aromatic ring depends on the solvent and reaction conditions.

Oxidation Reactions of the Alkene Moiety

The electron-rich double bond of the cyclopentene ring is susceptible to various oxidation reactions. These transformations can introduce new functional groups and are valuable for synthetic applications.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process that preserves the stereochemistry of the double bond. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to form diols or other functionalized derivatives. Studies on related cyclopentenyl thiophenes have shown that epoxidation with m-CPBA is an effective method for oxidizing the cyclopentene ring researchgate.net.

Dihydroxylation: The alkene can be converted to a vicinal diol (a 1,2-diol) using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These reactions typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.

Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by an appropriate workup, or hot, acidic potassium permanganate, can cleave the double bond entirely. This cleavage would break open the cyclopentene ring to form a dicarbonyl compound, significantly altering the molecule's carbon skeleton.

Rearrangement Reactions (e.g., Cope Rearrangement in Related Systems)

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer wiley-vch.demvpsvktcollege.ac.inthermofisher.com. While this compound itself is not structured to undergo the most common pericyclic rearrangements, its derivatives can participate in such transformations.

The Cope rearrangement is a lookchem.comlookchem.com-sigmatropic rearrangement of a 1,5-diene wikipedia.orgmasterorganicchemistry.com. The parent molecule lacks the 1,5-diene motif. However, a related and highly relevant transformation for phenols is the Claisen rearrangement . This reaction is the lookchem.comlookchem.com-sigmatropic rearrangement of an allyl aryl ether byjus.com.

To induce such a rearrangement, this compound would first need to be converted into its corresponding allyl ether. This can be achieved by deprotonating the phenol with a base and reacting it with an allyl halide. Upon heating, the resulting allyl ether would undergo a Claisen rearrangement. The reaction proceeds through a concerted, cyclic transition state, leading to an ortho-allylated phenol. The final tautomerization of the cyclohexadienone intermediate to the stable aromatic phenol provides a strong thermodynamic driving force for the reaction byjus.com.

Another rearrangement applicable to phenol derivatives is the Newman-Kwart rearrangement . This reaction involves the thermal, intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate wikipedia.org. This provides a powerful method for synthesizing thiophenols from phenols. The phenol is first converted to an O-aryl thiocarbamate, which upon heating rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis yields the corresponding thiophenol wikipedia.org.

Cross-Coupling Reactions and Derivative Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often using a transition metal catalyst, most commonly palladium nih.govyoutube.com. The phenol group in this compound makes it a versatile substrate for these reactions after conversion to a suitable electrophile. Phenols can be readily converted into aryl triflates, tosylates, or nonaflates, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions nih.gov.

Once converted to an aryl triflate (Ar-OTf), 4-(Cyclopent-1-en-1-yl)phenyl triflate can be coupled with a wide variety of organometallic reagents to synthesize a diverse range of derivatives.

Table 2: Applicability of Cross-Coupling Reactions for Derivative Synthesis

| Reaction Name | Nucleophilic Partner (R-M) | Bond Formed | Typical Product |

| Suzuki Coupling | Organoboron reagent (R-B(OR)₂) | C-C | Aryl- or vinyl-substituted phenol derivative |

| Stille Coupling | Organotin reagent (R-SnR'₃) | C-C | Aryl-, vinyl-, or alkyl-substituted phenol derivative |

| Negishi Coupling | Organozinc reagent (R-ZnX) | C-C | Aryl-, vinyl-, or alkyl-substituted phenol derivative |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Styrenyl-type derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Aryl amine derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Aryl-alkyne derivative |

This strategy allows for the modular synthesis of complex molecules where the this compound core is connected to various other organic fragments.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions.

Mechanism of Catalytic Hydrogenation: The hydrogenation of the alkene occurs on the surface of a heterogeneous metal catalyst (e.g., Pd, Pt). The hydrogen gas adsorbs onto the metal surface and dissociates into hydrogen atoms. The alkene also coordinates to the metal surface. The reaction proceeds by the stepwise addition of two hydrogen atoms to the double bond, typically from the same face of the alkene, leading to a syn-addition product.

Mechanism of the Claisen Rearrangement: As a prototypical lookchem.comlookchem.com-sigmatropic rearrangement, the Claisen rearrangement proceeds through a single, concerted transition state. The reaction is thermally allowed by the Woodward-Hoffmann rules wikipedia.org. The transition state typically adopts a chair-like conformation to minimize steric interactions spcmc.ac.in. The reaction involves the cyclic redistribution of six electrons (two from the C-O sigma bond, and four from the two pi systems), breaking the C-O bond and forming a new C-C bond at the ortho position of the aromatic ring. The subsequent tautomerization to the phenol is a rapid, energetically favorable step that drives the equilibrium toward the product byjus.com.

Mechanism of Palladium-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) follows a well-established catalytic cycle youtube.com.

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-triflate bond, forming a Pd(II) complex.

Transmetalation: The organic group from the organometallic nucleophile (e.g., organoboron in Suzuki coupling) is transferred to the palladium center, displacing the triflate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle youtube.comyoutube.com.

Advanced Spectroscopic Characterization of 4 Cyclopent 1 En 1 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Cyclopent-1-en-1-yl)phenol, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, olefinic, and aliphatic protons present in the molecule. The electron-donating hydroxyl group and the electron-withdrawing cyclopentenyl group influence the chemical shifts of the aromatic protons. Protons on an aromatic ring typically appear in the 7-8 ppm range. libretexts.org

The phenolic hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically ranging from 3 to 8 ppm. libretexts.orglibretexts.org The protons on the substituted benzene (B151609) ring will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the hydroxyl group are expected to be shielded and appear upfield, while the protons ortho to the cyclopentenyl group will be deshielded and appear downfield.

The olefinic proton on the cyclopentenyl ring is anticipated to resonate in the vinylic region of the spectrum. The allylic and other aliphatic protons of the cyclopentenyl ring will appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | 3.0 - 8.0 | br s |

| Aromatic H (ortho to OH) | ~6.8 | d |

| Aromatic H (ortho to cyclopentenyl) | ~7.2 | d |

| Olefinic H | ~5.5 - 6.0 | m |

| Allylic CH₂ | ~2.3 - 2.6 | m |

| Aliphatic CH₂ | ~1.8 - 2.1 | m |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Aromatic carbons typically resonate between 120 and 150 ppm. libretexts.org The carbon atom attached to the hydroxyl group (ipso-carbon) is expected to be significantly deshielded. Due to the symmetry in para-substituted benzenes, only four signals are expected for the aromatic carbons. libretexts.org

The olefinic carbons of the cyclopentenyl ring will appear in the alkene region of the spectrum, while the aliphatic carbons will be found at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso, attached to OH) | ~155 |

| Aromatic C (ortho to OH) | ~115 |

| Aromatic C (ortho to cyclopentenyl) | ~128 |

| Aromatic C (ipso, attached to cyclopentenyl) | ~135 |

| Olefinic C (quaternary) | ~140 |

| Olefinic C (CH) | ~125 |

| Allylic CH₂ | ~30-35 |

| Aliphatic CH₂ | ~20-25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent aromatic protons, as well as between the olefinic and allylic protons within the cyclopentenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. wikipedia.org This would allow for the unambiguous assignment of the protonated carbons in both the aromatic and cyclopentenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenol (B47542) ring and the cyclopentenyl substituent. For example, correlations would be expected from the aromatic protons ortho to the cyclopentenyl group to the quaternary olefinic carbon of the cyclopentenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group in phenols, with the broadening due to hydrogen bonding. docbrown.info

C-O Stretch: A strong band corresponding to the C-O stretching vibration in phenols is expected around 1260-1050 cm⁻¹. adichemistry.com

Aromatic C=C Stretch: The presence of the benzene ring will give rise to multiple sharp, medium-intensity bands in the 1440-1600 cm⁻¹ region. docbrown.info

Olefinic C=C Stretch: A medium-intensity band for the C=C stretching of the cyclopentenyl ring is anticipated around 1650 cm⁻¹.

Aromatic and Olefinic C-H Stretch: Stretching vibrations for the sp² C-H bonds of both the aromatic and olefinic systems are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The sp³ C-H stretching vibrations of the cyclopentenyl ring will result in absorptions just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Olefinic C=C Stretch | ~1650 | Medium |

| Aromatic C=C Stretch | 1440 - 1600 | Medium, Sharp |

| Phenolic C-O Stretch | 1260 - 1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. Phenols typically exhibit a strong molecular ion peak. libretexts.org

Common fragmentation pathways for phenols include the loss of a carbon monoxide (CO) molecule (M-28) and a formyl radical (HCO·) (M-29). libretexts.org The cyclopentenyl moiety may also undergo characteristic fragmentation, such as retro-Diels-Alder reactions or loss of alkyl radicals, leading to other significant fragment ions in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds containing chromophores—molecular groups with conjugated π-systems that absorb light. libretexts.org

The primary chromophore in this compound is the phenol ring in conjugation with the double bond of the cyclopentenyl ring. This extended π-system is responsible for its characteristic UV absorption profile. Phenol itself exhibits two main absorption bands in the UV region, which arise from π → π* electronic transitions. researchgate.netnih.gov The first, more intense band (¹Lₐ) appears around 210 nm, while the second, weaker band (¹Lₑ) with a distinct vibrational structure appears around 270 nm. nih.gov

The conjugation with the double bond of the cyclopentene (B43876) ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted phenol. pharmatutor.org This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Expected UV-Vis Absorption Data for this compound

| λₘₐₓ (nm) (Predicted) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Predicted) | Electronic Transition | Associated Chromophore |

| ~225-235 | ~10,000 - 15,000 | π → π* (¹Lₐ band) | Phenyl ring conjugated with the C=C of the cyclopentene ring |

| ~275-285 | ~1,500 - 2,500 | π → π* (¹Lₑ band) | Phenyl ring (benzenoid band) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other 4-substituted phenols, allows for a reliable prediction of the key structural features that would be determined. researchgate.netnih.gov A single-crystal X-ray diffraction experiment would reveal:

Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the double bond in the cyclopentenyl ring would be determined, indicating the degree of planarity of the conjugated system.

Bond Parameters: Precise bond lengths and angles would confirm the hybridizations and bonding arrangements within the molecule.

Intermolecular Interactions: The analysis would elucidate the network of intermolecular forces, which are critical for understanding the solid-state properties. For this molecule, strong O-H···O hydrogen bonding between the phenolic hydroxyl groups is expected, likely forming chains or dimers. nih.gov Weaker C-H···π interactions and π–π stacking between aromatic rings may also play a role in the crystal packing. iucr.orgredalyc.org

Table 4: Illustrative Crystallographic Data for a Phenol Derivative (Based on typical values for similar compounds)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a ≈ 5.4 Å, b ≈ 10.0 Å, c ≈ 18.3 Å, β ≈ 91° |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Lengths | C-O (phenol) ≈ 1.37 Å; C=C (ring) ≈ 1.34 Å |

| Key Torsion Angle | Dihedral angle (Phenyl Ring – C=C Plane) ≈ 5-35° |

| Intermolecular Forces | O-H···O Hydrogen Bonds, π–π stacking |

Computational Chemistry and Theoretical Studies on 4 Cyclopent 1 En 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a way to approximate solutions to the Schrödinger equation for a given molecule. These calculations can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 4-(Cyclopent-1-en-1-yl)phenol, a DFT approach would begin with geometry optimization. This process computationally alters the molecule's geometry to find the lowest energy conformation, representing its most stable structure. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Following optimization, further DFT calculations could be used to analyze the electronic structure, yielding properties such as the distribution of electron density, the molecular electrostatic potential (MEP) map, and atomic charges. The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about its reactive sites. Despite the power of this technique, specific DFT-calculated geometric and electronic structure data for this compound are not present in the available literature.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal which parts of the molecule are involved in electron donation and acceptance. For instance, in many phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom. However, specific calculations of the HOMO-LUMO gap and visualizations of the frontier orbitals for this compound have not been reported.

Interactive Data Table: Hypothetical Molecular Orbital Energies This table is a placeholder to illustrate how data would be presented. No published values are available for this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. The calculated shifts are often linearly correlated with experimental data to improve accuracy. Such a study on this compound would provide theoretical ¹H and ¹³C NMR spectra, helping to assign the signals in an experimentally obtained spectrum.

IR Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) absorption bands of a molecule. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with an experimental spectrum to assign specific vibrational modes, such as the O-H stretch of the phenol group or the C=C stretches of the aromatic and cyclopentene (B43876) rings.

Currently, there are no published studies containing predicted NMR or IR spectroscopic parameters for this compound.

Interactive Data Table: Hypothetical Predicted Vibrational Frequencies This table is a placeholder to illustrate how data would be presented. No published values are available for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| C=C (Aromatic) Stretch | Data not available | Data not available |

Conformational Analysis and Isomerism

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The cyclopentene ring in this compound is not planar and can adopt various puckered conformations, such as the "envelope" and "half-chair" forms.

A computational conformational analysis would involve calculating the relative energies of these different conformers to determine the most stable arrangement and the energy barriers for interconversion between them. This would clarify the preferred three-dimensional shape of the molecule in its ground state. Furthermore, the orientation of the cyclopentenyl group relative to the phenol ring could also be investigated to find the most stable rotational isomer (rotamer). To date, no specific theoretical conformational analysis of this compound has been published in the scientific literature.

Reaction Pathway and Transition State Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern the reaction rate.

Non-Linear Optical Properties (NLO) Calculations

Theoretical investigations into the non-linear optical (NLO) properties of phenolic compounds are a significant area of research, driven by the potential applications of these materials in optoelectronics and photonics. While specific computational studies on this compound are not extensively documented in the literature, the NLO properties can be inferred from computational studies of structurally related phenol derivatives. The NLO response of a molecule is primarily governed by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).

For a comprehensive understanding, it is useful to compare the predicted NLO properties of this compound with those of other substituted phenols. For instance, styrenyl phenols, which feature a vinyl group attached to the phenyl ring, provide a good basis for comparison due to the presence of a C=C double bond in conjugation with the aromatic system. Theoretical studies on such D-π-A (donor-π-acceptor) systems have shown that extending the π-conjugation length generally leads to an enhancement of the NLO response.

Below is a representative data table comparing the calculated NLO properties for phenol and a generic styrenyl phenol, which can be used to estimate the expected range for this compound. The calculations are typically performed using a functional like B3LYP with a suitable basis set.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Phenol | 1.2-1.6 | 65-75 | 50-100 |

| p-Styrenylphenol (representative) | 1.8-2.5 | 120-140 | 300-500 |

The cyclopentenyl group in this compound is expected to contribute to the π-conjugation, leading to NLO properties that are likely superior to those of unsubstituted phenol. The degree of planarity between the cyclopentenyl ring and the phenyl ring will be a critical factor in determining the extent of this enhancement. Computational modeling can provide insights into the rotational barrier and the preferred conformation, which in turn will affect the calculated NLO parameters.

Acidity (pKa) Prediction and Analysis in Substituted Phenols

The cyclopentenyl group is generally considered to be a weakly electron-donating or weakly electron-withdrawing group, depending on the extent of its conjugation with the phenyl ring. The electronic effect of this substituent will modulate the stability of the corresponding phenoxide ion. Substituents that stabilize the phenoxide ion through delocalization of the negative charge will increase the acidity of the phenol (lower pKa).

Quantitative Structure-Activity Relationship (QSAR) studies and DFT-based calculations have been successfully applied to predict the pKa of a wide range of substituted phenols. nih.gov These studies have established a clear correlation between the electronic properties of the substituents and the resulting pKa. For example, electron-withdrawing groups such as nitro (-NO2) and cyano (-CN) significantly increase the acidity of phenols, while electron-donating groups like alkyl and alkoxy groups tend to decrease it.

To contextualize the expected pKa of this compound, a data table of computationally predicted pKa values for a selection of substituted phenols is presented below. These values are typically obtained from thermodynamic cycles involving gas-phase deprotonation energies and solvation free energies of the phenol and its conjugate base.

| Substituent at para-position | Predicted pKa |

|---|---|

| -H (Phenol) | 9.9-10.1 |

| -CH3 (p-Cresol) | 10.2-10.4 |

| -OCH3 (p-Methoxyphenol) | 10.1-10.3 |

| -Cl (p-Chlorophenol) | 9.3-9.5 |

| -NO2 (p-Nitrophenol) | 7.0-7.2 |

Given that the cyclopentenyl group has a π-system that can conjugate with the phenyl ring, its effect on the pKa is likely to be different from that of a simple alkyl group. The delocalization of the π-electrons could potentially stabilize the phenoxide ion to a certain extent, suggesting that the pKa of this compound might be slightly lower than that of p-cresol. However, the non-aromatic nature of the cyclopentenyl ring and steric factors could also play a role. A precise prediction would necessitate specific DFT calculations for this molecule.

Applications of 4 Cyclopent 1 En 1 Yl Phenol in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The phenolic hydroxyl group can direct ortho- and para-substitution on the aromatic ring, allowing for the introduction of additional functional groups. This reactivity is fundamental in building molecular complexity. Furthermore, the hydroxyl group can be transformed into an ether or ester, providing a handle for further synthetic manipulations. scribd.com

The cyclopentene (B43876) ring, with its double bond, is amenable to a wide array of addition and cycloaddition reactions. libretexts.org For instance, reactions such as epoxidation, dihydroxylation, and Diels-Alder cycloadditions can be employed to introduce new stereocenters and ring systems. The strategic combination of reactions on both the phenol (B47542) and cyclopentene moieties allows for the creation of diverse and complex molecular topographies.

In the broader context of natural product synthesis, phenol derivatives are key precursors. For example, the total synthesis of C-O ring-containing natural products often involves the strategic use of phenolic starting materials. organic-chemistry.orgorganic-chemistry.org Similarly, cyclopentenone structures, which can be conceptually related to cyclopentenyl phenols, are powerful synthons for a variety of bioactive molecules. acs.org The cyclopentenone unit itself is present in highly functionalized and important chiral bioactive compounds, including prostaglandins (B1171923) and their derivatives. acs.org

Precursor for Diversified Cyclopentene-Phenol Hybrid Structures

The 4-(Cyclopent-1-en-1-yl)phenol scaffold serves as a foundational precursor for the generation of a diverse library of hybrid molecules that retain the core cyclopentene and phenol motifs. The reactivity of both the phenolic ring and the cyclopentene double bond can be selectively exploited to generate a wide array of derivatives.

Table 1: Potential Reactions for Diversification of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Potential Products |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Phenolic -OH | O-alkylated derivatives |

| Esterification | Acyl chloride or anhydride, Base | Phenolic -OH | O-acylated derivatives |

| Electrophilic Aromatic Substitution | Halogenating agent (e.g., NBS, NCS) | Aromatic Ring | Halogenated phenol derivatives |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Cyclopentene C=C | Cyclopentene oxide derivatives |

| Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | Cyclopentene C=C | Cyclopentane-diol derivatives |

| Hydrogenation | H₂, Pd/C | Cyclopentene C=C | 4-(Cyclopentyl)phenol |

The synthesis of such derivatives is a key strategy in medicinal chemistry for exploring structure-activity relationships. The concept of a pharmacophore, which defines the essential steric and electronic features for biological activity, can guide the design of these hybrid structures. nih.gov By systematically modifying the cyclopentene and phenol moieties, chemists can fine-tune the molecule's properties to enhance its interaction with a specific biological target.

Catalytic Applications of Related Phenol-Cyclopentene Systems

While specific catalytic applications of this compound itself are not extensively documented, the broader class of molecules containing phenol and cyclopentadienyl-type ligands are of significant interest in catalysis. Cyclopentadienyl (B1206354) (Cp) ligands and their derivatives are ubiquitous in organometallic chemistry and are crucial components of many transition metal catalysts. mostwiedzy.plmdpi.com

Phenolic groups can be incorporated into ligand frameworks to modulate the electronic and steric properties of a metal center. The hydroxyl group can act as a hemilabile ligand, coordinating to the metal and influencing the catalytic cycle. Furthermore, the synthesis of metal complexes containing both cyclopentadienyl and phenolate (B1203915) ligands can lead to catalysts with unique reactivity.

For instance, palladium complexes are widely used in cross-coupling reactions, and the nature of the ligands coordinated to the palladium center is critical for catalytic activity. mdpi.com The development of new ligands, potentially incorporating cyclopentenyl-phenol structures, is an active area of research aimed at creating more efficient and selective catalysts.

Synthetic Utility in Multi-Step Organic Transformations

The utility of this compound in multi-step organic transformations lies in its ability to participate in a sequence of reactions to build up molecular complexity. pearson.comudel.edu A multi-step synthesis involves a series of chemical reactions where the product of one reaction becomes the starting material for the next. udel.edu

A hypothetical multi-step synthesis starting from this compound could involve the following sequence:

Protection of the phenol: The hydroxyl group can be protected, for example, as a silyl (B83357) ether, to prevent it from interfering with subsequent reactions targeting the cyclopentene ring.

Functionalization of the cyclopentene: The double bond can be subjected to reactions like hydroboration-oxidation to introduce a hydroxyl group on the cyclopentane (B165970) ring. libretexts.orgpearson.com

Further elaboration: The newly introduced functional group can be used for subsequent transformations, such as oxidation to a ketone or conversion to a leaving group for substitution reactions.

Deprotection of the phenol: The protecting group on the phenol can be removed in the final steps to yield the desired complex molecule.

This strategic approach, often guided by retrosynthetic analysis, allows chemists to logically plan the synthesis of complex target molecules from simpler precursors like this compound. The ability to selectively functionalize different parts of the molecule in a controlled sequence is a cornerstone of modern organic synthesis.

Structure Reactivity and Structure Property Relationships of 4 Cyclopent 1 En 1 Yl Phenol and Analogs

Influence of Substituents on Phenolic Reactivity

The reactivity of the phenolic hydroxyl group and the aromatic ring in 4-(Cyclopent-1-en-1-yl)phenol is significantly modulated by the nature and position of substituents. These effects can be broadly categorized into electronic and steric influences.

Substituents on the aromatic ring can either donate or withdraw electron density, thereby altering the acidity of the phenolic proton and the susceptibility of the ring to electrophilic substitution. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density on the aromatic ring through inductive and resonance effects. This enhancement of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. mdpi.comacs.org Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups decrease the electron density of the ring, deactivating it towards electrophilic attack. mdpi.comacs.org

The acidity of the phenolic hydroxyl group is also profoundly affected by substituents. EWGs, by withdrawing electron density, stabilize the resulting phenoxide ion, thereby increasing the acidity of the phenol (B47542). semanticscholar.org In contrast, EDGs destabilize the phenoxide ion, leading to a decrease in acidity. The Hammett equation can be employed to quantify the effect of meta- and para-substituents on the acidity of phenols.

The cyclopentenyl substituent at the para position in this compound is generally considered to be a weak electron-donating group through hyperconjugation and inductive effects. This would be expected to slightly activate the aromatic ring towards electrophilic substitution and slightly decrease the acidity of the phenolic proton compared to unsubstituted phenol.

To illustrate the impact of various substituents on phenolic acidity, the following table presents the pKa values of several substituted phenols.

| Substituent (at para-position) | pKa | Effect |

| -H | 9.95 | Reference |

| -CH₃ | 10.19 | Electron-donating |

| -OCH₃ | 10.21 | Electron-donating |

| -Cl | 9.38 | Electron-withdrawing |

| -NO₂ | 7.15 | Strongly electron-withdrawing |

Note: These are general values and can vary slightly depending on the experimental conditions.

Impact of the Cyclopentene (B43876) Moiety on Aromatic System Properties

The cyclopentene ring attached to the phenol at the para-position influences the electronic and spectroscopic properties of the aromatic system. The double bond in the cyclopentene ring can participate in conjugation with the aromatic π-system, albeit to a lesser extent than a fully conjugated system. This extended conjugation can lead to shifts in the absorption maxima in the ultraviolet-visible (UV-Vis) spectrum of the molecule. Generally, extended conjugation results in a bathochromic (red) shift, meaning the molecule absorbs light at longer wavelengths.

Furthermore, the cyclopentene moiety can influence the electron distribution within the aromatic ring. While primarily acting as a weak electron-donating group, the double bond's polarizability can play a role in stabilizing intermediates in chemical reactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a more detailed understanding of the electronic structure and the impact of the cyclopentene substituent on properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.netsemanticscholar.org These calculations can help predict the reactivity of the molecule and its spectroscopic characteristics.

The specific impact of the 1-cyclopentenyl group on the aromatic system of phenol can be inferred by comparing its properties to those of 4-alkylphenols. The presence of the double bond in the cyclopentenyl group introduces π-electrons that can interact with the aromatic system, a feature absent in saturated alkyl substituents.

Stereochemical Considerations in Cyclopentene Derivatives

The five-membered ring of cyclopentene is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and "half-chair" forms. biomedres.usscribd.com In this compound, the cyclopentene ring will adopt one of these conformations.

The specific conformation adopted can be influenced by the substituents on the ring. For derivatives of this compound with additional substituents on the cyclopentene ring, the stereochemical arrangement of these substituents becomes crucial. The presence of chiral centers can lead to the existence of enantiomers and diastereomers.

The relative stability of different stereoisomers can be investigated using computational methods. These studies can help predict the most stable conformation and the energy barriers for interconversion between different conformations.

Investigating Electronic and Steric Effects on Reaction Outcomes

The outcome of chemical reactions involving this compound and its analogs is governed by a delicate interplay of electronic and steric effects.

Electronic Effects: As discussed in section 7.1, the electronic nature of substituents on the aromatic ring dictates the regioselectivity of electrophilic aromatic substitution. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. mdpi.comacs.org In the case of this compound, the cyclopentenyl group, being weakly activating, would direct electrophilic attack to the positions ortho to the hydroxyl group. The powerful ortho, para-directing effect of the hydroxyl group would reinforce this, leading to substitution primarily at the 2- and 6-positions of the phenol ring.

Steric Effects: The steric hindrance posed by the cyclopentene group and other substituents can influence the rate and regioselectivity of reactions. For example, in electrophilic aromatic substitution, bulky substituents ortho to the hydroxyl group might favor substitution at the less hindered para position, although in this case, the para position is already occupied. Therefore, substitution would be expected to occur at the ortho positions, but the rate might be slower if a bulky substituent is already present on the cyclopentene ring.

The following table summarizes the expected influence of different types of substituents on the reaction outcomes of this compound.

| Substituent Type on Aromatic Ring | Expected Influence on Electrophilic Aromatic Substitution |

| Electron-Donating Group (EDG) | Increased reaction rate; ortho-para direction |

| Electron-Withdrawing Group (EWG) | Decreased reaction rate; meta direction |

| Bulky Group | Decreased reaction rate at sterically hindered positions |

Supramolecular Chemistry Involving 4 Cyclopent 1 En 1 Yl Phenol

Host-Guest Interactions with Supramolecular Receptors (e.g., Cyclodextrins, Calixarenes)

Host-guest chemistry involves the encapsulation of a "guest" molecule, such as 4-(Cyclopent-1-en-1-yl)phenol, within a larger "host" molecule. This interaction is driven by non-covalent forces and is highly dependent on the size, shape, and chemical complementarity between the host and guest.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them suitable hosts for nonpolar or amphiphilic molecules in aqueous solutions. The hydrophobic cyclopentenylphenyl moiety of this compound is expected to be encapsulated within the cyclodextrin (B1172386) cavity to minimize its contact with water. The stability of such an inclusion complex would depend on the size of the cyclodextrin. For instance, β-cyclodextrin, with its intermediate cavity size, is often an effective host for phenol (B47542) derivatives. The phenolic hydroxyl group can remain at the rim of the cyclodextrin, potentially forming hydrogen bonds with the hydroxyl groups of the host.

Theoretical studies on similar phenol-cyclodextrin complexes have shown that the binding energy is influenced by van der Waals interactions and hydrogen bonds. While specific experimental data for this compound is not available, a hypothetical comparison of binding affinities with different cyclodextrins can be illustrative.

Interactive Data Table: Hypothetical Binding Affinities of this compound with Cyclodextrins

| Host Molecule | Cavity Diameter (Å) | Expected Guest Orientation | Postulated Primary Interaction | Hypothetical Binding Constant (K) (M⁻¹) |

| α-Cyclodextrin | 4.7 - 5.3 | Partial inclusion of cyclopentenyl group | Van der Waals | 50 - 200 |

| β-Cyclodextrin | 6.0 - 6.5 | Full inclusion of cyclopentenylphenyl group | Van der Waals, Hydrophobic effect | 500 - 2000 |

| γ-Cyclodextrin | 7.5 - 8.3 | Loose fit, potential for co-inclusion of solvent | Van der Waals | 100 - 500 |

Calixarenes: These are macrocycles formed from phenol units linked by methylene (B1212753) bridges, creating a cup-shaped cavity. wikipedia.org Calixarenes can be functionalized at their upper and lower rims to tune their solubility and recognition properties. nih.gov The aromatic cavity of a calixarene (B151959) could encapsulate the cyclopentenylphenyl portion of this compound through π-π stacking and hydrophobic interactions. The phenolic hydroxyl group of the guest could also interact with the functional groups on the rim of the calixarene host. The conformation of the calixarene, which can be flexible, would influence the binding affinity and selectivity. wikipedia.org

Formation of Self-Assembled Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Due to its amphiphilic nature, this compound has the potential to form various self-assembled architectures in different solvent environments. In aqueous media, aggregation might occur to sequester the hydrophobic cyclopentenyl groups from water, while in nonpolar solvents, assembly would likely be driven by hydrogen bonding between the phenolic hydroxyl groups.

Potential self-assembled structures could include micelles, vesicles, or liquid crystalline phases, depending on the concentration and external conditions. The balance between the hydrophilic hydroxyl head and the hydrophobic cyclopentenylphenyl tail would determine the critical aggregation concentration and the morphology of the resulting assemblies.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov The crystal packing of this compound would be governed by a hierarchy of non-covalent interactions.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice. scirp.org The stacking can occur in a face-to-face or edge-to-face (T-shaped) arrangement, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. The presence of the cyclopentenyl substituent may influence the geometry of the π-π stacking.

Interactive Data Table: Expected Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Typical Angle (°) | Expected Role in Crystal Packing |

| Hydrogen Bonding | O-H ··· O | 2.5 - 2.9 (O···O) | 160 - 180 | Formation of primary structural motifs (chains, dimers) |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | N/A | Stabilization of layered or columnar structures |

| C-H···π Interactions | C-H (cyclopentenyl/phenyl) ··· Phenyl Ring | 2.5 - 2.9 (H···centroid) | > 120 | Directional packing and stabilization |

| Van der Waals | Cyclopentenyl group ··· Cyclopentenyl group | N/A | N/A | Space-filling and overall lattice energy contribution |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Cyclopent-1-en-1-yl)phenol, and how do experimental conditions influence yield?

- Answer : Synthesis typically involves coupling cyclopentene derivatives with phenolic precursors. Key factors include catalyst selection (e.g., acid/base catalysts), solvent polarity, and reaction temperature. For example, optimizing biocatalytic routes (e.g., using lipases or oxidoreductases) may improve stereoselectivity and reduce byproducts . Experimental design should include controlled trials to assess the impact of variables like reaction time (12–48 hours) and inert atmospheres (e.g., nitrogen) on yield.

Q. How can researchers safely handle this compound in laboratory settings?

- Answer :

- PPE : Use P95 respirators (NIOSH) or ABEK-P2 masks (EU) for particulate protection. Wear nitrile gloves and chemical-resistant aprons .

- Ventilation : Ensure fume hoods with ≥100 fpm airflow.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Q. What instrumental techniques are most reliable for characterizing the physical and chemical properties of this compound?

- Answer :

-

GC-MS : For purity analysis and identification of volatile byproducts .

-

NMR (¹H/¹³C) : To confirm molecular structure and substituent positions .

-

DSC/TGA : To determine melting/decomposition points and thermal stability .

-

HPLC : For quantifying trace impurities (e.g., residual solvents) .

Table 1: Key Physical Properties

Property Value/Description Reference Molecular Weight ~174.23 g/mol Melting Point Not reported (decomposes) Log Pow (Partition) Estimated ~2.8 (hydrophobic)

Advanced Research Questions

Q. How do surface interactions (e.g., adsorption on indoor materials) affect the stability and reactivity of this compound?

- Answer : Molecular adsorption on silica or polymer surfaces can alter degradation pathways. Use microspectroscopic imaging (e.g., AFM-IR) to study nanoscale interactions. For example, hydroxyl groups in the compound may form hydrogen bonds with polar surfaces, reducing volatility but increasing photolytic decomposition rates .

Q. What contradictions exist in reported data on the compound’s environmental persistence, and how can they be resolved?

- Answer : Discrepancies in biodegradation half-lives (e.g., soil vs. aquatic systems) may stem from variable microbial communities or pH-dependent hydrolysis. Resolve via:

- Ecotoxicology assays : Use OECD Test No. 301 for ready biodegradability .

- QSAR modeling : Predict bioaccumulation potential using log Pow and molecular volume .

Q. What advanced strategies can optimize the compound’s bioactivity while minimizing ecological risks?

- Answer :

- SAR Studies : Modify the cyclopentenyl ring (e.g., fluorination) to enhance antibacterial potency .

- Green Synthesis : Replace traditional solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to reduce waste .

- Lifecycle Analysis (LCA) : Quantify environmental footprints using ReCiPe or similar frameworks .

Methodological Challenges and Future Directions

Q. How can researchers address gaps in thermodynamic and kinetic data for this compound?

- Answer :

- Reaction Calorimetry : Measure enthalpy changes during synthesis using adiabatic reactors .

- Computational Chemistry : Apply DFT (e.g., Gaussian) to predict reaction pathways and transition states .

Q. What novel applications are emerging for derivatives of this compound in pharmaceutical research?

- Answer : Derivatives show promise as:

- Antimicrobial Agents : Structure-activity studies against multidrug-resistant bacteria .

- Prodrugs : Functionalize the phenolic -OH for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.